![molecular formula C15H16N2O B5210104 N-(3-phenylpropyl)isonicotinamide CAS No. 6429-42-1](/img/structure/B5210104.png)
N-(3-phenylpropyl)isonicotinamide
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Overview
Description
N-(3-phenylpropyl)isonicotinamide, also known as SA-4503, is a synthetic compound that belongs to the class of isonicotinamide derivatives. It was first synthesized in 1997 by researchers at Dainippon Pharmaceutical Company in Japan. SA-4503 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
Antifungal Applications
N-(3-phenylpropyl)pyridine-4-carboxamide derivatives have shown moderate antifungal activities. Some of these compounds have exhibited more than 50% inhibition activities against certain types of fungi, such as Gibberella zeae, at a concentration of 100 µg/mL . This suggests that they could be used in the development of new antifungal agents.
Organic Actuators
Isonicotinamide-based compounds, including N-(3-phenylpropyl)isonicotinamide, have been studied for their potential use in organic actuators . These materials are lightweight alternatives to inorganic actuators and provide high weight-to-force ratios. They have shown pressure-induced superelastic behavior, which is an important characteristic for functioning actuators .
Crystal Engineering
The hydrogen bonding properties of isonicotinamide-based compounds make them useful in crystal engineering . These compounds can form different structures and direct the formation of 2D and 3D supramolecular assemblies . This makes them valuable in the design of new organic and inorganic materials.
Co-crystallization Studies
Attempts to co-crystallize 3-arylbutanoic acid derivatives with isonicotinamide have led to co-crystals and novel polymorphs of the isonicotinamide co-former . This suggests that N-(3-phenylpropyl)isonicotinamide could be used in co-crystallization studies to generate new materials with unique properties.
Synthesis of Novel Compounds
N-(3-phenylpropyl)pyridine-4-carboxamide can be used as a building block in the synthesis of novel compounds . For example, it can react with other compounds to yield a mixture of products, some of which have unique structures and properties .
Development of Green Pesticides
The antifungal activity of N-(3-phenylpropyl)pyridine-4-carboxamide derivatives suggests that they could be used in the development of green pesticides . These pesticides would be environmentally friendly and could help to control phytopathogenic fungi.
Mechanism of Action
Target of Action
The primary target of N-(3-phenylpropyl)pyridine-4-carboxamide is the Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid cycle, which is critical for energy synthesis in pathogens . By targeting SDH, the compound can inhibit mitochondrial electron transfer between succinate and ubiquinone, disrupting the energy synthesis of the pathogens .
Mode of Action
N-(3-phenylpropyl)pyridine-4-carboxamide interacts with its target, SDH, through hydrogen bonding and π – π stacking interactions . This interaction inhibits the mitochondrial electron transfer between succinate and ubiquinone, thereby blocking the energy synthesis of the pathogens .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting the action of SDH . This disruption leads to a decrease in the production of adenosine triphosphate (ATP), which is used as a source of chemical energy . The inhibition of ATP production can lead to the death of the pathogen .
Pharmacokinetics
Similar compounds have been shown to be rapidly phosphorylated by liver, heart, and kidney tissues . This suggests that N-(3-phenylpropyl)pyridine-4-carboxamide may also be rapidly metabolized in these tissues.
Result of Action
The primary result of the action of N-(3-phenylpropyl)pyridine-4-carboxamide is the inhibition of energy synthesis in pathogens, leading to their death . This makes the compound a potential candidate for use as a fungicide .
Action Environment
Similar compounds have been shown to exhibit good in vitro fungicidal activity and in vivo protective antifungal activity , suggesting that the compound may also be effective in various environmental conditions.
properties
IUPAC Name |
N-(3-phenylpropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(14-8-11-16-12-9-14)17-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNFXDKBTBJBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367701 |
Source
|
Record name | N-(3-phenylpropyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-phenylpropyl)pyridine-4-carboxamide | |
CAS RN |
6429-42-1 |
Source
|
Record name | N-(3-phenylpropyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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